![molecular formula C28H23FN2O2 B2555008 13-(2-fluorobencil)-8,11-dimetoxi-6,13-dihidro-5H-indolo[3,2-c]acridina CAS No. 860787-08-2](/img/structure/B2555008.png)
13-(2-fluorobencil)-8,11-dimetoxi-6,13-dihidro-5H-indolo[3,2-c]acridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine is a useful research compound. Its molecular formula is C28H23FN2O2 and its molecular weight is 438.502. The purity is usually 95%.
BenchChem offers high-quality 13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that compounds in the indoloacridine class exhibit significant anticancer properties. The compound under discussion has been evaluated for its antitumor activity against various human cancer cell lines.
Case Study: Antitumor Efficacy
A study conducted by the National Cancer Institute (NCI) employed a single-dose assay across a panel of approximately sixty cancer cell lines. The compound demonstrated promising results with a mean growth inhibition (GI) value of 15.72 μM and a total growth inhibition (TGI) value of 50.68 μM, indicating its potential as an effective anticancer agent .
Antimicrobial Properties
In addition to its anticancer activity, 13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine has also shown antimicrobial properties.
Case Study: Antimicrobial Activity Assessment
A recent investigation into the antimicrobial efficacy of various derivatives revealed that compounds similar to this indoloacridine exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the structure enhances their biological activity against pathogens .
Structure-Activity Relationship
The structural features of 13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine contribute significantly to its biological activities. The fluorobenzyl group appears to enhance lipophilicity and cellular uptake, while the methoxy groups may influence receptor binding and interaction with biological targets.
Potential for Drug Development
Given its promising pharmacological profiles, this compound is a candidate for further development as a therapeutic agent in oncology and infectious diseases. The drug-like properties assessed through SwissADME indicate favorable parameters for oral bioavailability and metabolic stability .
Actividad Biológica
13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine (CAS: 860787-08-2) is a synthetic compound belonging to the indoloacridine class. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
The molecular formula of 13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine is C28H23FN2O2, with a molecular weight of approximately 438.49 g/mol. The predicted boiling point is around 669.7 °C, and it has a density of 1.28 g/cm³ .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various precursors to achieve the desired indoloacridine structure. The specific synthetic routes can vary but generally include steps for forming the indole and acridine frameworks followed by functionalization to introduce the fluorobenzyl and methoxy groups .
Antitumor Activity
Recent studies have evaluated the antitumor potential of 13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine against various cancer cell lines. It has been shown to exhibit significant cytotoxicity in vitro:
- Cell Lines Tested : HCT116 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values of 6.17 μM for HCT116, 11.21 μM for MCF7, and 12.49 μM for A549 cells .
These results indicate that the compound may act as a potent inhibitor of tumor cell proliferation.
The mechanism by which this compound exerts its antitumor effects appears to involve interaction with the p53-MDM2 and p53-MDMX pathways. Research indicates that it can upregulate p53 expression while downregulating MDM2 and MDMX levels in treated cells. This suggests a potential mechanism where the compound interrupts the negative regulation of p53 by MDM2 and MDMX, leading to enhanced apoptosis in cancer cells .
Comparative Biological Activity
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine | HCT116 | 6.17 | p53 activation |
13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine | MCF7 | 11.21 | p53 activation |
13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine | A549 | 12.49 | p53 activation |
Nutlin-3a (control) | HCT116 | ~18.51 | MDM2 antagonist |
Case Studies
A notable study focused on the structural activity relationship (SAR) of various indolone derivatives including this compound. The findings highlighted that modifications in the molecular structure significantly influenced binding affinities towards MDM2 and MDMX proteins . The study concluded that compounds with higher affinities demonstrated better antitumor efficacy.
Propiedades
IUPAC Name |
13-[(2-fluorophenyl)methyl]-8,11-dimethoxy-5,6-dihydroindolo[3,2-c]acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN2O2/c1-32-24-13-14-25(33-2)27-21(24)15-17-11-12-20-19-8-4-6-10-23(19)31(28(20)26(17)30-27)16-18-7-3-5-9-22(18)29/h3-10,13-15H,11-12,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSBOITVUOPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)N(C5=CC=CC=C45)CC6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.